(2E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]prop-2-enenitrile
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Description
(2E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]prop-2-enenitrile is a useful research compound. Its molecular formula is C22H21N3S and its molecular weight is 359.49. The purity is usually 95%.
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Biological Activity
The compound (2E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]prop-2-enenitrile , also referred to as a thiazole derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes existing literature and research findings to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is C25H21N3O2S, and its structure features a thiazole ring, which is known for its role in various pharmacological activities. The presence of the 3,4-dimethylphenyl group enhances its lipophilicity, potentially improving its bioavailability.
1. Anticancer Activity
Research has demonstrated that thiazole derivatives exhibit significant anticancer properties. In particular, studies conducted by the National Cancer Institute (NCI) have shown that compounds similar to the target compound display notable antimitotic activity against various human tumor cell lines. For instance:
- In Vitro Studies : A related thiazole compound was evaluated across a panel of approximately 60 cancer cell lines, revealing mean GI50 (the concentration required to inhibit cell growth by 50%) values of around 15.72μM and TGI (total growth inhibition) values of 50.68μM .
Cell Line | GI50 (μM) | TGI (μM) |
---|---|---|
COLO 205 (Colon) | 15.72 | 50.68 |
MDA-MB-231 (Breast) | 12.53 | Not reported |
These results indicate a promising anticancer profile, particularly against colon cancer cells.
2. Antimicrobial Activity
Thiazole derivatives have also been investigated for their antimicrobial properties. The compound's structural characteristics suggest potential efficacy against bacterial and fungal strains. For example:
- Activity Against Bacteria : Thiazole derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, with some exhibiting minimum inhibitory concentrations (MICs) in the low micromolar range .
The exact mechanism of action for the biological activity of this compound is still under investigation; however, it is believed that the thiazole ring plays a crucial role in disrupting cellular functions in target organisms or cancer cells by:
- Inhibition of Enzymes : Thiazoles are known to inhibit various enzymes that are crucial for cell proliferation.
- Induction of Apoptosis : Some studies suggest that these compounds may induce apoptosis in cancer cells through mitochondrial pathways.
Case Studies
Several case studies have highlighted the therapeutic potential of thiazole derivatives:
Properties
IUPAC Name |
(E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-ethylanilino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3S/c1-4-17-7-5-6-8-20(17)24-13-19(12-23)22-25-21(14-26-22)18-10-9-15(2)16(3)11-18/h5-11,13-14,24H,4H2,1-3H3/b19-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSALKKHTQPHAH-CPNJWEJPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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